tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[benzyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-8-11-16(14-20)19(4)13-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFCAOGECMVMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Preparation: tert-Butyl 3-Aminopiperidine-1-carboxylate
The synthesis begins with tert-butyl 3-aminopiperidine-1-carboxylate, a well-documented intermediate. As disclosed in WO2009133778A1, this compound is synthesized via selective deprotection of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate using aqueous sodium hydroxide (2–5 equiv.) in tetrahydrofuran (THF) at 50–120°C. The reaction selectively removes the alkoxycarbonyl group while retaining the tert-butyl carbamate, yielding the primary amine in >95% purity.
Stepwise Alkylation with Benzyl and Methyl Groups
The 3-amino intermediate undergoes sequential alkylation:
-
Benzylation : Treatment with benzyl bromide (1.1 equiv.) and potassium carbonate (2 equiv.) in dimethylformamide (DMF) at 25°C for 12 hours affords tert-butyl 3-(benzylamino)piperidine-1-carboxylate. Excess benzyl bromide is avoided to minimize bis-alkylation.
-
Methylation : The secondary amine is methylated using methyl iodide (1.2 equiv.) and triethylamine (2 equiv.) in dichloromethane (DCM) at 0°C, yielding the tertiary amine.
Optimization Considerations :
Reductive Amination Approach
An alternative route employs reductive amination to introduce the benzyl(methyl)amino group:
-
Condensation : tert-Butyl 3-aminopiperidine-1-carboxylate reacts with benzaldehyde (1.2 equiv.) and methylamine hydrochloride (1.5 equiv.) in methanol at 25°C, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride (1.5 equiv.) is added, reducing the imine to the tertiary amine. The reaction proceeds at pH 4–5 (acetic acid buffer) to favor selective reduction.
Advantages :
-
Single-step installation of both benzyl and methyl groups.
-
Avoids alkylating agents, reducing toxicity concerns.
Limitations :
-
Requires strict pH control to prevent tert-butyl carbamate cleavage.
Advanced Methodologies and Scalability
Continuous Flow Synthesis
Recent advances adopt continuous flow reactors to enhance scalability:
Enantioselective Synthesis
Chiral resolution is critical for pharmaceutical applications. Key strategies include:
-
Asymmetric Catalysis : Using (R)-BINAP-palladium complexes during Suzuki-Miyaura couplings to install chiral auxiliaries.
-
Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallizing diastereomeric salts with L-tartaric acid enriches enantiomeric excess to >99%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
1.1. Synthesis of Pharmaceutical Compounds
The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it has been used in the synthesis of selective small molecule inhibitors that demonstrate activity against specific enzymes or receptors implicated in diseases such as cancer and neurodegenerative disorders .
1.2. Therapeutic Potential
Research indicates that derivatives of tert-butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate may exhibit therapeutic effects in treating conditions like Alzheimer's disease. The compound's ability to act as an optically active intermediate makes it valuable for producing compounds with enhanced bioactivity and selectivity .
2.1. General Synthesis Approach
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with benzyl bromides or similar electrophiles under basic conditions. The following general steps outline the synthesis process:
- Starting Materials : tert-Butyl piperidine and benzyl bromide.
- Reaction Conditions : The reaction is conducted in a solvent such as dichloromethane (DCM) with a base like triethylamine.
- Purification : The product is purified using column chromatography to isolate the desired compound .
2.2. Yield and Efficiency
The yields for the synthesis of this compound can vary, but optimized conditions often yield satisfactory results, allowing for further derivatization and exploration of biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomerism: 3- vs. 4-Substituted Piperidine Derivatives
A key structural variant is tert-butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate (CAS: 904679-03-4, Compound B), which differs from Compound A only in the position of the benzyl(methyl)amino group (4-position vs. 3-position). For example, steric hindrance at the 4-position may reduce accessibility for nucleophilic substitution compared to the 3-position .
Substituent Variations: Aromatic vs. Heteroaromatic Groups
- Pyrazine-Substituted Analog: tert-Butyl 3-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS: 1420850-98-1, Compound C) replaces the benzyl group with a 3-methylpyrazinyl moiety. The molecular formula (C₁₆H₂₆N₄O₂) and reduced molecular weight (306.41 g/mol) reflect the smaller pyrazine group compared to benzyl .
- Pyridyl-Substituted Derivatives: Compounds such as tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylate (CAS: 630121-79-8) and tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate (CAS: 206446-49-3) feature pyridine rings instead of benzyl groups.
Protecting Group Modifications
- Benzyloxycarbonyl (Cbz) Variants: Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS: 99027-90-4, Compound D) incorporates both Boc and Cbz protecting groups. This dual protection strategy is advantageous in orthogonal deprotection schemes, though it increases molecular complexity (C₂₅H₃₁N₂O₄, MW: 423.53 g/mol) .
Functionalized Piperidines for Scaffold Diversification
- Cyclopropylamino-Pyrimidine Derivatives: tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353989-88-4) introduces a cyclopropylamino-pyrimidine side chain, expanding utility in kinase inhibitor synthesis. Its molecular formula (C₁₈H₂₉N₅O₂) and hydrogen-bonding capacity contrast with Compound A’s benzyl group .
Comparative Data Table
Biological Activity
tert-Butyl 3-(benzyl(methyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₉H₂₈N₂O₄
- Molecular Weight : 348.44 g/mol
The structure consists of a piperidine ring substituted with a tert-butyl group and a benzyl(methyl)amino moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, primarily focusing on its role as an inhibitor of Janus Kinase 3 (JAK3) and other related pathways.
Inhibition of JAK3
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on JAK3, a key player in cytokine signaling pathways. The inhibition of JAK3 is crucial for therapeutic interventions in autoimmune diseases and cancers. For instance, CP-690550, a known JAK3 inhibitor, has shown promise in treating conditions such as rheumatoid arthritis and organ transplant rejection .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperidine ring and the substituents can significantly alter potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against JAK3 |
| Variation in alkyl chain length | Altered pharmacokinetics and solubility |
| Substitution on benzyl ring | Enhanced binding affinity |
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into their mechanisms:
- Anti-inflammatory Activity : In vitro assays have shown that derivatives similar to this compound possess anti-inflammatory properties by inhibiting COX-2 activity. Compounds demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of related piperidine derivatives on various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting potential applications in cancer therapy .
Q & A
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOAc | 78 | 97 | |
| NaBH(OAc)₃ | DCM | 65 | 92 | |
| TiCl₄, Et₃N | THF | 53 | 85 |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Target Compound | D2 Receptor | 12 | 15 (vs. D4) |
| 4-Fluoro Analog | D2 Receptor | 8 | 22 |
| Methylthio Analog | D2 Receptor | 45 | 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
